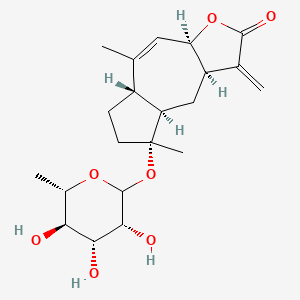
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is a flavonoid compound that can be isolated from the plant Helenium radiatum . Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties.
Preparation Methods
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is typically isolated from natural sources, specifically from Helenium radiatum . The isolation process involves extracting the compound from the plant material using solvents, followed by purification steps such as chromatography. There is limited information available on synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
As a flavonoid, 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Flavonoids can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry: It may be used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. It may also modulate signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is unique among flavonoids due to its specific structure and source. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin, which also exhibit antioxidant and anti-inflammatory properties.
Biological Activity
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a flavonoid compound isolated from the plant Helenium radiatum. This compound has garnered attention due to its potential biological activities, including cytotoxic, antiviral, and antioxidant effects. This article provides a comprehensive overview of the biological activity of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, supported by research findings, case studies, and data tables.
2-Desoxypleniradin-4-O-α-L-rhamnopyranoside has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H30O7 |
| Molecular Weight | 394.459 g/mol |
| CAS Number | 132185-76-3 |
| LogP | 1.063 |
This flavonoid's structure contributes to its diverse biological activities.
Cytotoxicity
Research has indicated that 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside exhibits cytotoxic effects against various cancer cell lines. A study evaluating its cytotoxicity revealed that it can inhibit cell growth in a dose-dependent manner. The effective concentration (EC50) values were determined through assays on different cancer cell lines, showing significant activity at concentrations lower than those affecting normal cells.
Antiviral Activity
The antiviral properties of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside have been explored, particularly against viruses such as dengue virus (DENV). In vitro studies demonstrated that this compound could reduce viral replication effectively:
| Extract/Compound | CC50 (µg/mL) | EC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside | >250 | 3.85 ± 1.28 | >64.93 |
The selectivity index indicates a favorable profile for further development as an antiviral agent.
Antioxidant Activity
The antioxidant capacity of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to donate electrons or hydrogen atoms contributes to its antioxidant effects.
Study on Antiviral Properties
In a study focused on the antiviral properties of various Asteraceae family extracts, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside demonstrated significant inhibition of DENV replication. The research involved comparing multiple extracts and pure compounds, highlighting the effectiveness of this flavonoid in specific concentrations.
Cytoprotective Effects
Another study investigated the cytoprotective effects of flavonoids, including 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, against oxidative damage in cellular models. The results indicated that this compound could enhance cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C21H30O7 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1 |
InChI Key |
XUPDHFIEIOXDJS-RYIXLMPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















